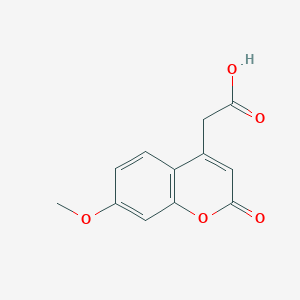

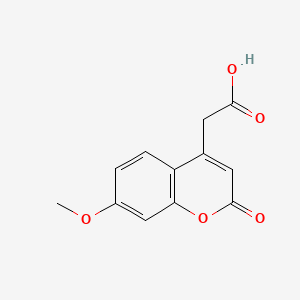

7-Methoxycoumarin-4-acetic acid

描述

2-aminopimelic acid is an amino dicarboxylic acid that is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group. It is a component of the cell wall peptidoglycan of bacteria. It has a role as a bacterial metabolite. It is an amino dicarboxylic acid and a non-proteinogenic alpha-amino acid.

Structure

3D Structure

属性

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKAXIFHLIITGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321577 |

Source

|

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62935-72-2 |

Source

|

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062935722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62935-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Methoxycoumarin-4-acetic Acid from Resorcinol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxycoumarin-4-acetic acid (MCA) is a vital fluorescent scaffold extensively utilized in biomedical research and drug development, particularly as a key component in fluorogenic substrates for protease activity assays.[1][2][3] Its synthesis, originating from simple phenolic precursors, is a process of significant interest. This technical guide provides an in-depth overview of a robust synthetic pathway to this compound, commencing with resorcinol (B1680541). The guide details a two-step synthetic sequence involving an acid-catalyzed Pechmann-type condensation followed by an O-methylation. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow and application diagrams to visually articulate the core concepts for professionals in the field.

Overview of the Synthetic Pathway

The synthesis of this compound from resorcinol is efficiently achieved through a two-step process. The initial and key step is the formation of the coumarin (B35378) core with the required C-4 acetic acid moiety via a Pechmann condensation reaction. This is followed by the selective methylation of the hydroxyl group at the C-7 position.

The overall transformation is as follows:

-

Step 1: Pechmann Condensation. Resorcinol is reacted with a citric acid derivative (often generated in situ from citric acid in sulfuric acid, which decarboxylates to acetonedicarboxylic acid) to yield 7-hydroxycoumarin-4-acetic acid.

-

Step 2: O-Methylation. The intermediate, 7-hydroxycoumarin-4-acetic acid, is treated with a methylating agent, such as dimethyl sulfate (B86663), to yield the final product, this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated below. This diagram outlines the key transformations and intermediate stages.

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters or their equivalents under acidic conditions.[4][5] While many protocols detail the synthesis of 7-hydroxy-4-methylcoumarin using ethyl acetoacetate (B1235776),[6][7] the fundamental principles are adaptable for installing the C-4 acetic acid side chain. The following is a representative protocol.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Crushed ice and water

-

Ethanol (B145695) (for recrystallization)

-

Sodium hydroxide (B78521) solution (5%)

-

Dilute sulfuric acid (2M)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 1 liter of concentrated sulfuric acid. Immerse the flask in an ice bath to cool the acid.[8]

-

Once the temperature of the sulfuric acid is below 10°C, slowly add a pre-mixed solution of resorcinol (100 g, 0.91 mol) and redistilled ethyl acetoacetate (134 g, 1.03 mol) dropwise with vigorous stirring. The addition should take approximately 2 hours, ensuring the temperature is maintained below 10°C throughout.[8]

-

After the addition is complete, allow the mixture to stand at room temperature for 18 hours.[7][8]

-

Pour the reaction mixture into a large beaker containing 2 kg of crushed ice and 3 liters of water with vigorous stirring. A precipitate will form.[8]

-

Collect the crude product by suction filtration and wash it with several portions of cold water.[9]

-

To purify, dissolve the solid in 1.5 liters of 5% sodium hydroxide solution and filter the solution. Acidify the filtrate with 2M sulfuric acid with stirring until the solution is acidic to litmus (B1172312) paper.[8]

-

Filter the precipitated crude 7-hydroxy-4-methylcoumarin, wash thoroughly with cold water, and dry at 100°C.[8]

-

Recrystallize the crude product from 95% ethanol to obtain pure, colorless needles of 7-hydroxy-4-methylcoumarin.[8]

Step 2: O-Methylation of 7-Hydroxycoumarin Intermediate

The conversion of the 7-hydroxy group to a 7-methoxy group is typically achieved via a Williamson ether synthesis.

Materials:

-

7-hydroxycoumarin-4-acetic acid (or its 4-methyl precursor as a model)

-

Dimethyl sulfate (DMS) or Methyl iodide

-

Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

-

Acetone (B3395972) or DMF (anhydrous)

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask, dissolve the 7-hydroxycoumarin intermediate (1 equivalent) in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution.

-

With vigorous stirring, add dimethyl sulfate (approx. 1.2-1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The efficiency of the Pechmann condensation is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various reported methods for the synthesis of the key intermediate, 7-hydroxy-4-methylcoumarin.

Table 1: Comparison of Catalysts and Conditions for Pechmann Condensation

| Catalyst/Reagent | Starting Materials | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | <10°C then RT | 18-22 hours | 80 - 97% | [7][8] |

| Polyphosphoric Acid (PPA) | Resorcinol, Ethyl Acetoacetate | 75 - 80°C | 20-25 min | Not Specified | [10] |

| Amberlyst-15 (Microwave) | Resorcinol, Ethyl Acetoacetate | 100°C | 20 min | 97% | [11] |

| Diatomite-supported Acid | Resorcinol, Methyl Acetoacetate | 120°C | 2 hours | 88.5% | [12] |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol, Ethyl Acetoacetate | 110°C | Not Specified | 88% | [13] |

| Oxalic Acid | Resorcinol, Ethyl Acetoacetate | Reflux | Not Specified | Good | [14] |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference(s) |

| Resorcinol | C₆H₆O₂ | 110.11 | 110 - 112 | White solid | [6] |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 185 | Colorless needles | [8] |

| This compound | C₁₂H₁₀O₅ | 234.21 | 193 (dec.) | Solid |

Application in Research: FRET-Based Protease Assays

This compound is a cornerstone of Förster Resonance Energy Transfer (FRET) technology for studying enzyme activity.[1][15] It serves as a fluorophore that can be attached to one end of a peptide substrate. A quencher molecule, such as dinitrophenyl (DNP), is attached to the other end. In the intact peptide, the quencher absorbs the energy emitted by the MCA fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be measured quantitatively.[1]

Caption: Principle of a FRET-based protease assay using an MCA-labeled peptide.

Conclusion

The synthesis of this compound from resorcinol represents a practical and scalable route to a crucial fluorescent tool for the life sciences. The Pechmann condensation, a classic reaction in heterocyclic chemistry, provides a reliable method for constructing the core coumarin structure, which can then be readily modified. By understanding the detailed protocols and the influence of various catalytic systems, researchers can optimize the synthesis to achieve high yields of this valuable compound, thereby facilitating advancements in enzyme kinetics, high-throughput screening, and drug discovery.

References

- 1. MCA succinimidyl ester [this compound, succinimidyl ester] | AAT Bioquest [aatbio.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS-Number 62935-72-2 - Order from Chemodex [chemodex.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 7. jetir.org [jetir.org]

- 8. 7-Hydroxy 4-methyl coumarin synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]

- 13. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 15. This compound — TargetMol Chemicals [targetmol.com]

An In-depth Technical Guide to the Synthesis of 7-Methoxycoumarin-4-acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-methoxycoumarin-4-acetic acid and its derivatives. These compounds are of significant interest in biomedical research and drug development, primarily for their utility as fluorescent probes in assays for various enzymes, including proteases that are key targets in disease pathways. This document details the synthetic routes, experimental protocols, and quantitative data for the core compound and its derivatives. Furthermore, it illustrates a key application in the study of apoptosis through the visualization of the caspase signaling pathway.

Introduction

This compound (MCA) is a fluorescent compound belonging to the coumarin (B35378) family. Its favorable photophysical properties, including a useful excitation and emission profile, make it an ideal fluorophore for designing quenched fluorescent substrates.[1] When incorporated into a peptide sequence along with a suitable quencher, the fluorescence of the coumarin is suppressed. Upon enzymatic cleavage of the peptide by a specific protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This principle is the basis for Förster Resonance Energy Transfer (FRET) based assays, which are widely used for monitoring enzyme activity in real-time.[2]

The acetic acid moiety at the 4-position of the coumarin ring provides a convenient handle for conjugation to the N-terminus of peptides or other biomolecules via amide bond formation.[3] The methoxy (B1213986) group at the 7-position enhances the fluorescence quantum yield of the coumarin scaffold. This guide will cover the synthesis of the 7-hydroxy precursor, its subsequent methylation, and the derivatization of the acetic acid group to form esters and amides, which can be further utilized in the construction of sophisticated biological probes.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from resorcinol (B1680541). The first step involves the formation of the coumarin ring system to yield 7-hydroxycoumarin-4-acetic acid, which is then methylated in the second step.

Synthesis of 7-Hydroxycoumarin-4-acetic Acid

The formation of the coumarin ring is accomplished via the Pechmann condensation reaction. This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-keto acid or ester under acidic conditions. In this case, citric acid is used as the source of the β-keto acid functionality, and concentrated sulfuric acid serves as both the solvent and the dehydrating agent.

Caption: Overall synthesis scheme for this compound.

Methylation of 7-Hydroxycoumarin-4-acetic Acid

The hydroxyl group of 7-hydroxycoumarin-4-acetic acid is converted to a methoxy group through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a mild base, such as potassium carbonate, followed by nucleophilic attack on an alkyl halide, typically methyl iodide.

Quantitative Data of this compound and Derivatives

The following table summarizes the key quantitative data for this compound and its precursor. Data for a wider range of derivatives is often specific to the research in which they are synthesized and may not be broadly compiled.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 7-Hydroxycoumarin-4-acetic acid | C₁₁H₈O₅ | 220.18 | 205 | 79 | N/A |

| This compound | C₁₂H₁₀O₅ | 234.20 | 193 (dec.) | >90 (methylation) | [4] |

| This compound N-succinimidyl ester | C₁₆H₁₃NO₇ | 331.28 | N/A | N/A | [5] |

Detailed Experimental Protocols

Synthesis of 7-Hydroxycoumarin-4-acetic Acid

Materials:

-

Resorcinol

-

Citric acid monohydrate

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 10% (v/v)

Procedure:

-

In a fume hood, slowly add citric acid monohydrate (0.1 mol) to concentrated sulfuric acid (28 mL) with stirring. The mixture is stirred for 60 minutes at room temperature.

-

The solution is then slowly heated to 75°C and stirred for 45 minutes, during which the solution will turn yellow.

-

The reaction mixture is then rapidly cooled to 0°C in an ice bath.

-

A pre-cooled solution of resorcinol (0.08 mol) in concentrated sulfuric acid (11.2 mL) is added dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

The reaction is stirred at 0°C overnight.

-

The reaction mixture is then poured onto crushed ice, resulting in the precipitation of a white solid.

-

The precipitate is collected by vacuum filtration and washed with cold deionized water.

-

The crude product is dissolved in a 10% (w/v) solution of sodium bicarbonate.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with 10% HCl until no further precipitation is observed (pH ~1-2).

-

The white precipitate of 7-hydroxycoumarin-4-acetic acid is collected by vacuum filtration, washed thoroughly with deionized water, and dried in an oven at 60-70°C.

Synthesis of this compound

Materials:

-

7-Hydroxycoumarin-4-acetic acid

-

Anhydrous methanol (B129727)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a solution of 7-hydroxycoumarin-4-acetic acid (10 mmol) in anhydrous methanol (50 mL), add anhydrous potassium carbonate (20 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide (15 mmol) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water (50 mL) and the pH is adjusted to 2-3 with 1 M HCl.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Synthesis of a Caspase-3 FRET Probe (MCA-DEVD-pNA)

This protocol describes the synthesis of a Förster Resonance Energy Transfer (FRET) probe for caspase-3, where this compound (MCA) is the fluorescent donor, Asp-Glu-Val-Asp (DEVD) is the caspase-3 recognition sequence, and p-nitroaniline (pNA) is the quencher. The synthesis involves solid-phase peptide synthesis (SPPS).[6][7]

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

This compound (MCA)

-

p-Nitroaniline (pNA)

-

Coupling reagents: HBTU, HOBt, or PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Peptide Synthesis: The peptide sequence DEVD is assembled on the Fmoc-Asp(OtBu)-Wang resin using standard Fmoc-based solid-phase peptide synthesis protocols. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid using a coupling agent like HBTU/HOBt in the presence of DIPEA.

-

Coupling of this compound: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, this compound is coupled to the N-terminus of the peptide. MCA is pre-activated with a coupling agent and then added to the resin-bound peptide. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.

-

Coupling of p-Nitroaniline: The C-terminal protecting group is removed, and p-nitroaniline is coupled to the C-terminus of the peptide.

-

Cleavage and Deprotection: The synthesized peptide-fluorophore-quencher conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.

-

Purification: The crude product is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Application in Studying Apoptosis: The Caspase Signaling Pathway

A primary application of this compound derivatives is in the design of FRET probes to study protease activity. A particularly important class of proteases is the caspases, which are central to the process of apoptosis, or programmed cell death.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Caption: The caspase signaling pathway in apoptosis.

A FRET probe such as MCA-DEVD-pNA can be introduced into cells. In healthy cells, the probe remains intact, and the fluorescence of MCA is quenched by pNA. When apoptosis is induced and caspase-3 is activated, the DEVD peptide linker is cleaved.[8][9] This separation of the fluorophore and quencher leads to a significant increase in fluorescence, which can be measured to quantify caspase-3 activity and monitor the progression of apoptosis in real-time.

Conclusion

This compound is a valuable building block in the synthesis of fluorescent probes for biological applications. The synthetic route, proceeding through a Pechmann condensation followed by methylation, is robust and allows for the production of the core fluorophore. The acetic acid functional group provides a versatile point of attachment for conjugation to peptides and other molecules, enabling the creation of tailored probes for specific enzymes. The use of these probes in studying critical cellular processes, such as the caspase signaling pathway in apoptosis, highlights their importance in drug discovery and fundamental biological research. The detailed protocols and data provided in this guide serve as a valuable resource for researchers working in these fields.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS-Number 62935-72-2 - Order from Chemodex [chemodex.com]

- 5. scbt.com [scbt.com]

- 6. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Methoxycoumarin-4-acetic acid: A Core Precursor for Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxycoumarin-4-acetic acid (MOCA), a versatile and widely utilized precursor in the synthesis of fluorescent probes. MOCA's favorable photophysical properties, coupled with the reactivity of its carboxylic acid group, make it an ideal scaffold for the development of sensitive and specific probes for a variety of biological targets. This document details the synthesis of MOCA and its activated N-hydroxysuccinimide (NHS) ester, and explores its application in the creation of fluorescent probes for enzymes, nitric oxide, pH, and metal ions, complete with experimental protocols and quantitative data.

Core Properties of this compound (MOCA)

This compound is a blue-emitting fluorophore characterized by its coumarin (B35378) core. The methoxy (B1213986) group at the 7-position enhances its fluorescence quantum yield, while the acetic acid moiety at the 4-position provides a convenient handle for chemical modification and bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₅ | |

| Molecular Weight | 234.20 g/mol | |

| Excitation Maximum (in Methanol) | ~320-323 nm | |

| Emission Maximum (in Methanol) | ~380-381 nm | |

| Molar Extinction Coefficient (at 323.8 nm in Methanol) | 11,820 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (in Methanol) | 0.18 |

Synthesis of this compound (MOCA) and its NHS Ester

The synthesis of MOCA is typically achieved through a Pechmann condensation, a classic method for coumarin synthesis. This is followed by activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to amine-containing molecules.

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of MOCA, 3-methoxyphenol (B1666288) is reacted with a suitable β-ketoester, such as acetonedicarboxylic acid or its ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxyphenol

-

Acetonedicarboxylic acid (or diethyl 1,3-acetonedicarboxylate)

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 3-methoxyphenol and 1.1 equivalents of acetonedicarboxylic acid.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the cooled mixture with constant stirring. The addition should be done cautiously to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthesis of this compound via Pechmann Condensation.

Activation of MOCA to its N-Hydroxysuccinimide (NHS) Ester

To make MOCA reactive towards primary amines, the carboxylic acid group is converted to an NHS ester. This is a standard procedure in bioconjugation chemistry, often employing a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol: Synthesis of MOCA-NHS Ester

Materials:

-

This compound (MOCA)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 1.0 equivalent of MOCA and 1.1 equivalents of NHS in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Add 1.1 equivalents of EDC (or DCC) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Precipitate the MOCA-NHS ester by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum. The MOCA-NHS ester should be stored under anhydrous conditions to prevent hydrolysis.

Caption: Activation of MOCA to its N-Hydroxysuccinimide (NHS) ester.

Applications of MOCA in Fluorescent Probe Development

The activated MOCA-NHS ester can be readily conjugated to primary amines on various molecules to create fluorescent probes. This section details the synthesis and application of MOCA-based probes for detecting enzyme activity, nitric oxide, pH, and metal ions.

Enzyme Activity Probes: FRET-based Caspase-3 Sensor

MOCA is an excellent donor fluorophore for Förster Resonance Energy Transfer (FRET) based probes, particularly when paired with a suitable quencher. A common application is in the design of substrates for proteases, such as caspases, which are key mediators of apoptosis.

Principle: A peptide containing the caspase-3 recognition sequence (DEVD) is synthesized. MOCA is attached to one end of the peptide, and a quencher molecule, such as 2,4-dinitrophenyl (DNP), is attached to the other. In the intact substrate, the close proximity of MOCA and the quencher results in FRET, and the fluorescence of MOCA is quenched. Upon cleavage of the peptide by active caspase-3, MOCA and the quencher are separated, leading to a restoration of MOCA's fluorescence.

Experimental Protocol: Synthesis of a MOCA-DEVD-DNP Caspase-3 Probe

Materials:

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH)

-

Rink Amide resin

-

MOCA-NHS ester

-

Fmoc-Lys(DNP)-OH

-

Standard solid-phase peptide synthesis (SPPS) reagents (piperidine, DIC, HOBt)

-

Trifluoroacetic acid (TFA) cleavage cocktail

-

HPLC for purification

Procedure:

-

Peptide Synthesis: The peptide sequence (e.g., Gly-Asp-Glu-Val-Asp-Gly-Lys) is synthesized on Rink Amide resin using standard Fmoc-based SPPS. The lysine (B10760008) residue at the C-terminus is incorporated as Fmoc-Lys(DNP)-OH to introduce the quencher.

-

MOCA Labeling: After the final Fmoc deprotection of the N-terminal glycine, the resin is washed and treated with a solution of MOCA-NHS ester in DMF with a mild base (e.g., DIPEA) to label the N-terminus of the peptide.

-

Cleavage and Deprotection: The MOCA-labeled peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and its fluorescence properties are evaluated.

Caption: Caspase-3 mediated cleavage of a MOCA-based FRET probe.

Nitric Oxide (NO) Probes

Fluorescent probes for nitric oxide often rely on the NO-mediated transformation of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product. A common strategy involves the use of an o-diaminobenzene moiety, which reacts with NO in the presence of oxygen to form a fluorescent triazole.

Probe Design Strategy: To create a MOCA-based NO probe, an o-phenylenediamine (B120857) derivative can be coupled to the carboxylic acid of MOCA. The electron-donating character of the diamine quenches the fluorescence of the MOCA fluorophore. Upon reaction with NO, the formation of the triazole ring removes this quenching effect, leading to an increase in fluorescence.

Experimental Protocol: Synthesis of a MOCA-based NO Probe (Conceptual)

Materials:

-

MOCA-NHS ester

-

N-(4-amino-3-nitrophenyl)ethane-1,2-diamine (or a similar o-diaminobenzene derivative)

-

Anhydrous DMF

-

Sodium dithionite

-

HPLC for purification

Procedure:

-

Coupling: React MOCA-NHS ester with an o-phenylenediamine derivative in anhydrous DMF to form an amide bond.

-

Reduction: If a nitro group is used to protect one of the amines, it can be reduced to the corresponding amine using a reducing agent like sodium dithionite.

-

Purification: The final probe is purified by reverse-phase HPLC.

-

Characterization: The probe is characterized by mass spectrometry and its response to NO is evaluated using fluorescence spectroscopy.

pH Probes

The fluorescence of many coumarin derivatives is sensitive to pH. This property can be exploited to create fluorescent pH indicators. The general principle involves incorporating an ionizable group near the coumarin core, where the protonation state of this group influences the electronic structure and thus the fluorescence properties of the fluorophore.

Probe Design Strategy: A simple approach to a MOCA-based pH probe is to utilize the intrinsic pH sensitivity of the coumarin core, which can be modulated by the substitution pattern. Alternatively, a pH-sensitive moiety, such as a phenol or an aniline (B41778) derivative, can be conjugated to MOCA. The pKa of this moiety will determine the pH range over which the probe is responsive.

Metal Ion Probes

Fluorescent probes for metal ions typically consist of a fluorophore linked to a metal-chelating group. Upon binding of the target metal ion, a change in the photophysical properties of the fluorophore occurs, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Probe Design Strategy: A metal chelator, such as a derivative of EDTA, BAPTA, or a polyamine, can be coupled to the carboxylic acid of MOCA. The choice of chelator will determine the selectivity of the probe for different metal ions. The binding of the metal ion can either enhance or quench the fluorescence of the MOCA fluorophore depending on the specific design of the probe.

Quantitative Data for MOCA-Derived Probes

The performance of a fluorescent probe is characterized by several key parameters. The following table provides a template for summarizing the quantitative data of various MOCA-derived probes.

| Probe | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Detection Limit | Reference |

| MOCA-DEVD-DNP | Caspase-3 | ~325 | ~395 | - | - | - | |

| MOCA-o-diaminobenzene | Nitric Oxide | ~330 | ~400 | - | - | - | |

| MOCA-Phenol | pH | - | - | - | - | - | |

| MOCA-EDTA | Metal Ion (e.g., Ca²⁺) | - | - | - | - | - |

Note: The specific values for the MOCA-derived probes will depend on the exact chemical structure and the solvent environment. The data in this table is illustrative and should be determined experimentally for each specific probe.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of fluorescent probes. Its straightforward synthesis, convenient handle for bioconjugation, and favorable photophysical properties make it an attractive choice for researchers in chemistry, biology, and drug development. The experimental protocols and design strategies outlined in this guide provide a solid foundation for the development of novel MOCA-based probes for the sensitive and specific detection of various biological analytes.

The Photophysical Profile of 7-Methoxycoumarin-4-acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-4-acetic acid (MCA) is a fluorescent probe belonging to the coumarin (B35378) family, a class of compounds renowned for their strong fluorescence and environmental sensitivity. Its intrinsic photophysical properties make it a valuable tool in various scientific disciplines, including biochemistry, molecular biology, and drug development. MCA is frequently utilized as a fluorescent label for peptides and in the development of FRET (Förster Resonance Energy Transfer) peptide substrates for analyzing protease activities.[1] This technical guide provides a comprehensive overview of the core photophysical properties of MCA, detailed experimental protocols for their characterization, and a discussion of environmental factors influencing its fluorescence.

Core Photophysical Properties

The photophysical characteristics of this compound are central to its application as a fluorescent marker. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance in various experimental settings.

Spectral Characteristics

This compound exhibits a distinct absorption profile in the ultraviolet region and emits in the blue region of the visible spectrum. The primary absorption is attributed to a π → π* electronic transition within the coumarin chromophore system.[1]

Table 1: Spectral Properties of this compound

| Property | Value | Solvent |

| Absorption Maximum (λabs) | 320 - 323.8 nm | Methanol (B129727) |

| Absorption Maximum (λabs) | 322 nm | Aqueous Solution |

| Emission Maximum (λem) | 378 - 381 nm | Methanol |

Data sourced from multiple references.[1][2][3][4][5]

Quantitative Photophysical Parameters

Table 2: Quantitative Photophysical Data for this compound

| Parameter | Value | Solvent |

| Molar Extinction Coefficient (ε) | 11,820 cm-1M-1 at 323.8 nm | Methanol |

| Fluorescence Quantum Yield (Φf) | 0.18 | Methanol |

| Fluorescence Lifetime (τf) | Not explicitly reported | - |

Data sourced from multiple references.[1][3]

Environmental Influences on Photophysical Properties

The fluorescence of this compound is sensitive to its local microenvironment, a characteristic that can be exploited for sensing applications. Key environmental factors include solvent polarity and pH.

Solvatochromism

Solvatochromism refers to the change in a substance's color or spectral properties with a change in solvent polarity. While MCA's absorption maximum shows minimal shifts between methanol and aqueous solutions, its fluorescence intensity can be significantly affected by the solvent environment.[1] Generally, polar solvents are conducive to optimal fluorescence, whereas hydrophobic environments can lead to a decrease in fluorescence intensity.[1]

pH Dependence

The fluorescence of coumarin derivatives can be influenced by the pH of the medium. For instance, related 7-hydroxycoumarin derivatives exhibit pH-dependent fluorescence due to the protonation state of the hydroxyl group.[6] While specific data on the pH sensitivity of this compound is limited, it is a factor to consider in experimental design, as protonation or deprotonation of the carboxylic acid moiety could potentially influence its electronic structure and, consequently, its photophysical properties.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the molar extinction coefficient.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol). From this, prepare a series of dilutions in 1 cm pathlength quartz cuvettes.

-

Instrumentation: Utilize a UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over the relevant wavelength range (e.g., 250-450 nm). Ensure that the absorbance at the maximum wavelength (λmax) falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to determine the excitation and emission spectra, as well as the fluorescence quantum yield.

Methodology:

-

Solution Preparation: Prepare dilute solutions of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]

-

Instrumentation: Use a spectrofluorometer.

-

Emission Spectrum: Excite the sample at its absorption maximum (e.g., 323 nm) and scan the emission wavelengths (e.g., 340-600 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime of a fluorophore.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This typically consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τf). For coumarin derivatives, an Edinburgh Instruments CD-900 spectrofluorometer or a similar instrument is often employed.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key photophysical properties of this compound.

Conclusion

This compound is a versatile fluorophore with well-characterized absorption and emission properties, making it a reliable tool for various applications in research and drug development. Its sensitivity to the local environment, particularly solvent polarity, offers opportunities for its use as a molecular probe. This guide provides the foundational photophysical data and standardized experimental protocols necessary for the effective utilization of this compound. Further research to definitively determine its fluorescence lifetime in various solvents and to thoroughly characterize its pH-dependent behavior would further enhance its applicability and provide a more complete understanding of its photophysical profile.

References

7-Methoxycoumarin-4-acetic acid (MOCA): A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 7-Methoxycoumarin-4-acetic acid (MOCA), a widely utilized fluorescent probe. This document details its fluorescence quantum yield and molar extinction coefficient, outlines the experimental protocols for their determination, and presents a logical workflow for a common application.

Core Photophysical Data

The photophysical characteristics of this compound are crucial for its application in quantitative fluorescence-based assays. The key parameters, determined in methanol (B129727), are summarized below.

| Parameter | Value | Wavelength (nm) | Solvent |

| Fluorescence Quantum Yield (Φ) | 0.18 | 275 (Excitation) | Methanol |

| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ | 323.8 (Absorption Max) | Methanol |

Table 1: Quantitative Photophysical Properties of this compound in Methanol.[1][2][3]

Spectroscopic Profile

MOCA exhibits distinct absorption and emission spectra in methanol. The primary absorption maximum is observed between 320-323.8 nm.[1] When excited at 275 nm, its fluorescence emission spectrum shows a maximum in the range of 378-381 nm.[1][2][4]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is fundamental to the reliable use of MOCA in research. The following sections detail the standard methodologies for measuring these properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry and is based on the Beer-Lambert law.[5][6]

Methodology:

-

Preparation of Standard Solutions: A series of MOCA solutions of known concentrations are prepared in a suitable solvent, such as methanol.[5] It is crucial to use a calibrated analytical balance and volumetric flasks to ensure accuracy.

-

Spectrophotometric Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for MOCA in methanol is approximately 323.8 nm.[1][5] A blank measurement using the pure solvent is performed to zero the spectrophotometer.

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration.[5][6] According to the Beer-Lambert law (A = εcl), the slope of the linear portion of this curve corresponds to the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.[6]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is most commonly determined using a comparative method, referencing a standard with a known quantum yield.[7][8][9]

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with MOCA is chosen.

-

Preparation of Solutions: A series of dilute solutions of both the MOCA sample and the standard are prepared in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.[2][7][9]

-

Absorbance and Fluorescence Measurements: The UV-Vis absorption spectra are recorded for all solutions to determine their absorbance at the excitation wavelength. Subsequently, the fluorescence emission spectra are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).[7]

-

Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is plotted against the absorbance at the excitation wavelength for both the MOCA sample and the standard.[7][9] The quantum yield of the MOCA sample (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[7]

-

n_sample and n_std are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[7]

-

Application Workflow: FRET-Based Protease Assay

This compound is frequently employed as a fluorophore in Förster Resonance Energy Transfer (FRET) based peptide substrates for monitoring protease activity.[10][11] The acetic acid moiety allows for its conjugation to peptides.[1] In a typical assay, the MOCA fluorophore is paired with a quencher molecule, such as dinitrophenyl (DNP).[10] When the peptide substrate is intact, the fluorescence of MOCA is quenched by the DNP group. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Workflow for a FRET-based protease assay using a MOCA-DNP labeled peptide.

The following diagram illustrates the experimental workflow for determining the molar extinction coefficient.

Experimental workflow for determining the molar extinction coefficient.

References

- 1. Buy this compound | 62935-72-2 [smolecule.com]

- 2. This compound [omlc.org]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. Spectrum [MCA (this compound)] | AAT Bioquest [aatbio.com]

- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. chem.uci.edu [chem.uci.edu]

- 10. MCA succinimidyl ester [this compound, succinimidyl ester] | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Spectroscopic Profile of 7-Methoxycoumarin-4-acetic Acid in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral characteristics of 7-Methoxycoumarin-4-acetic acid (MCAA) when dissolved in methanol (B129727). MCAA is a vital fluorescent probe and a fundamental building block for synthesizing more complex coumarin-based probes. Its utility in various biochemical assays, particularly in the development of FRET (Förster Resonance Energy Transfer) peptide substrates for analyzing protease activities, hinges on a precise understanding of its photophysical properties. This document provides a consolidated resource of its key spectral data, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Spectral Characteristics

The spectral behavior of this compound in methanol is characterized by distinct absorption and emission profiles. These properties are crucial for its application as a fluorescent label, where efficient excitation and detectable emission are paramount.

Data Presentation

The quantitative spectral data for MCAA in methanol are summarized in the table below for clarity and comparative ease.

| Spectral Parameter | Value | Reference |

| Absorption Maximum (λabs) | 320 - 323.8 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 11,820 M-1cm-1 at 323.8 nm | [3] |

| Fluorescence Emission Maximum (λem) | 378 - 381 nm | [1][4] |

| Fluorescence Quantum Yield (Φf) | 0.18 | [3] |

| Excitation Wavelength for Emission | 275 nm | [3] |

Experimental Protocols

The accurate determination of the spectral characteristics of MCAA relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for acquiring the absorption and fluorescence data presented above.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

a) Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Cary 3, is utilized for these measurements.[3]

b) Sample Preparation:

-

A stock solution of this compound is prepared in spectroscopy-grade methanol.

-

Serial dilutions are made to prepare working solutions of varying concentrations.

-

Samples are placed in 1 cm pathlength quartz cuvettes.

c) Measurement Parameters:

-

Spectral Bandwidth: 1.0 nm[3]

-

Data Interval: 0.25 nm[3]

-

Scan Rate: 112.5 nm/min[3]

-

Signal Averaging Time: 0.133 sec[3]

d) Procedure:

-

A baseline is recorded using a cuvette containing only methanol.

-

The absorbance spectra of the MCAA solutions are recorded over the desired wavelength range.

-

The absorbance at the λmax is measured for each concentration.

-

The molar extinction coefficient is determined by plotting absorbance versus concentration (Beer-Lambert Law) or by scaling the measurements to a known reference value. In this case, the measurements were scaled to match a molar extinction coefficient of 11,820 M-1cm-1 at 323.8 nm.[3]

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.

a) Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is employed for fluorescence measurements.[3]

b) Sample Preparation:

-

Solutions of MCAA in methanol are prepared with an absorbance of less than 0.1 at the excitation wavelength to mitigate the inner filter effect.[3]

-

Samples are contained in 1 cm pathlength quartz cuvettes.

c) Measurement Parameters:

-

Excitation Wavelength: 275 nm[3]

-

Excitation and Emission Monochromator Slit Width: 1 mm (resulting in a spectral bandwidth of 4.25 nm)[3]

-

Data Interval: 0.5 nm[3]

-

Integration Time: 2.0 sec[3]

d) Procedure for Emission Spectrum:

-

The excitation wavelength is set to 275 nm.

-

The fluorescence emission is scanned across a range that encompasses the expected emission peak.

-

A blank spectrum of the solvent (methanol) is recorded and subtracted from the sample spectra to correct for background fluorescence and Raman scattering.[3]

-

The spectra are corrected for the wavelength-dependent sensitivity of the instrument.[3]

e) Procedure for Quantum Yield Determination: The fluorescence quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.

-

The fluorescence spectra of both the MCAA sample and a quantum yield standard (with a known quantum yield) are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

The absorbance of both the sample and the standard are measured at the excitation wavelength and should be kept low and similar.

-

The integrated fluorescence intensities of the sample and the standard are calculated.

-

The quantum yield of the MCAA sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where:

-

Φr is the quantum yield of the reference standard.

-

Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

-

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams provide a visual representation of the workflow.

Caption: Experimental workflow for determining spectral characteristics.

This guide provides a foundational understanding of the spectral properties of this compound in methanol. The provided data and protocols are essential for researchers leveraging this versatile fluorophore in their scientific endeavors, from fundamental biochemical studies to the development of novel diagnostic and therapeutic agents. Further research to definitively establish the fluorescence lifetime of MCAA in methanol would provide a more complete photophysical profile.

References

Solubility Profile of 7-Methoxycoumarin-4-acetic Acid in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methoxycoumarin-4-acetic acid (MOCA) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). MOCA is a fluorescent probe widely used in biochemical assays, particularly for developing Förster Resonance Energy Transfer (FRET) peptide substrates to analyze protease activity and for High-Performance Liquid Chromatography (HPLC) derivatization with fluorescence detection.[1][2][3] Understanding its solubility is critical for accurate and reproducible experimental design.

Core Findings: Quantitative Solubility Data

The solubility of this compound varies significantly between dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with DMF consistently demonstrating a higher capacity to dissolve the compound. The quantitative data gathered from multiple sources are summarized below.

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Observations |

| Dimethylformamide (DMF) | 50 | 213.5 | Clear, colorless to yellow solution.[4] |

| Dimethyl Sulfoxide (DMSO) | 25 | 106.7 | Requires ultrasonic assistance for dissolution.[5] |

| ≥ 2.5 | ≥ 10.7 | Reported as a clear solution with saturation unknown. |

Molecular Weight of this compound: 234.21 g/mol [5]

It is noted that while some sources simply state that MOCA is "soluble" in DMSO[3], others provide data supporting solubility at various concentrations, including tables for preparing stock solutions up to 20 mM (~4.68 mg/mL).[5] The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the water content of the DMSO, the dissolution method (e.g., with or without sonication), and the temperature.[5]

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility determination of this compound are not extensively published, this section outlines a standard methodology based on common laboratory practices for assessing compound solubility. The following protocols describe a kinetic turbidimetric assay and a High-Performance Liquid Chromatography (HPLC)-based method, which are widely used in drug discovery and development.

Kinetic Turbidimetric Solubility Assay

This high-throughput method provides a rapid assessment of a compound's kinetic solubility by measuring the turbidity that results from precipitation when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

-

This compound

-

Anhydrous DMSO, cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or plate reader capable of measuring absorbance at 620 nm

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Dispense a small volume (e.g., 5 µL) of each DMSO concentration into the wells of a new microtiter plate.

-

Initiate Precipitation: Add PBS (pH 7.4) to each well to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (typically 1-2%) to induce precipitation of insoluble compound.[6]

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[7][8]

-

Turbidity Measurement: Measure the light scattering or absorbance of each well using a nephelometer or a plate reader at 620 nm.[6][8]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is determined as the kinetic solubility.

Solubility Determination by HPLC

This method provides a more quantitative measure of thermodynamic solubility by determining the concentration of the compound in a saturated solution.

Materials:

-

This compound

-

DMSO or DMF

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and calibrated pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Centrifuge

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (DMSO or DMF) in a vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Quantification: Prepare a standard calibration curve using solutions of known this compound concentrations. Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for preparing a stock solution of this compound.

Caption: Generalized workflow for a FRET-based enzymatic assay using a MOCA-labeled substrate.

References

- 1. This compound | CAS 62935-72-2 | Chemodex | Biomol.de [biomol.com]

- 2. This compound - CAS-Number 62935-72-2 - Order from Chemodex [chemodex.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Buy this compound | 62935-72-2 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. evotec.com [evotec.com]

Chemical structure and properties of 7-Methoxycoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxycoumarin-4-acetic acid is a fluorescent derivative of coumarin (B35378), a class of compounds widely recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its synthesis and for assays evaluating its antioxidant and anti-inflammatory properties. Furthermore, this guide presents key quantitative data in structured tables and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, also known by its synonym 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid, is a synthetic organic compound. Its structure features a coumarin core substituted with a methoxy (B1213986) group at the 7-position and an acetic acid group at the 4-position.

Chemical Structure:

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 62935-72-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₅ | |

| Molecular Weight | 234.20 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 193 °C (decomposes) | |

| Solubility | Soluble in DMF (50 mg/mL), acetone, and dimethyl sulfoxide. Slightly soluble in water. | [1] |

| UV Absorption (λmax) | 323.75 nm (in methanol) | [3] |

| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ (at 323.75 nm in methanol) | [3] |

| Fluorescence Emission (λem) | ~380-390 nm (in methanol) | |

| Quantum Yield (Φ) | 0.18 (in methanol) | [4] |

| SMILES | COc1ccc2c(c1)OC(=O)C=C2CC(=O)O | |

| InChI | InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the Pechmann condensation to form the coumarin ring, followed by the introduction of the acetic acid moiety.

Experimental Protocol: Synthesis via Pechmann Condensation and Subsequent Modification

This protocol outlines a potential synthetic route.

Step 1: Synthesis of 7-Methoxy-4-methylcoumarin (B191837)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mmol of 3-methoxyphenol (B1666288) and 11 mmol of ethyl acetoacetate.

-

Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15) to the mixture while cooling in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating (as optimized) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-4-methylcoumarin.

Step 2: Functionalization to this compound

-

Halogenation: The methyl group at the 4-position of 7-methoxy-4-methylcoumarin is first halogenated, typically brominated, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

-

Cyanation: The resulting 4-(bromomethyl)-7-methoxycoumarin is then reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF) to form 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetonitrile.

-

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification.

-

Purification: The final product, this compound, is then purified by recrystallization.

Biological Activities and Applications

This compound is primarily recognized for its fluorescent properties, making it a valuable tool in biochemical and cellular research. It is also investigated for its potential antioxidant and anti-inflammatory effects, which are characteristic of the broader coumarin family.

Fluorescent Probe and Label

Due to its intrinsic fluorescence, this compound is widely used as a fluorescent label for peptides and other biomolecules. Its carboxylic acid group allows for covalent attachment to amino groups in proteins and peptides. It is also a key component in the development of FRET (Förster Resonance Energy Transfer) based assays, particularly for studying protease activity.

Antioxidant Activity

Coumarin derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant potential of this compound can be evaluated using various in vitro assays.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Several coumarin derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of this compound can be investigated through various in vitro and in vivo models. A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[5]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).

-

Assay Procedure:

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the samples at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

-

Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with denaturation, without sample), and A_sample is the absorbance of the sample. The IC₅₀ value can then be determined.

Signaling Pathway Involvement

While specific studies on the signaling pathways directly modulated by this compound are limited, the anti-inflammatory effects of structurally similar coumarins are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.[5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

References

7-Methoxycoumarin-4-acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-4-acetic acid (MCA), a widely used fluorogenic compound. This document details its core properties, experimental applications, and the underlying principles of its use in biological and chemical research.

Core Properties of this compound

This compound is a fluorescent probe belonging to the coumarin (B35378) family of dyes. Its chemical structure incorporates a methoxy (B1213986) group at the 7-position, which enhances its fluorescent properties, and a carboxylic acid group at the 4-position, which provides a convenient handle for conjugation to other molecules.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 62935-72-2[1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀O₅[1][3][5] |

| Molecular Weight | 234.20 g/mol [1][3][4] |

| Property | Value | Conditions/Notes |

| Appearance | White to pale cream powder | |

| Melting Point | 190.0-193.0 °C (decomposes)[3] | |

| Solubility | Soluble in DMF (50 mg/mL), DMSO, and acetone.[3] | Slightly soluble in water. |

| Excitation Maximum (λex) | 320-323.8 nm[1] | In methanol. |

| Emission Maximum (λem) | 378-381 nm[1] | In methanol. |

| Molar Extinction Coefficient (ε) | 11,820 M⁻¹cm⁻¹ | At 323.8 nm in methanol. |

| Fluorescence Quantum Yield (ΦF) | 0.18 | In methanol. |

| Stokes Shift | 55-61 nm | In methanol. |

Key Applications and Experimental Protocols

The primary application of this compound is as a fluorescent label and as a key component in Förster Resonance Energy Transfer (FRET) based assays, particularly for monitoring protease activity.[2][7]

FRET-Based Protease Assays

In a typical FRET-based protease assay, MCA serves as the donor fluorophore and is paired with a suitable quencher molecule, such as the dinitrophenyl (DNP) group.[2][7] The donor and quencher are linked by a peptide sequence that is specifically recognized and cleaved by the protease of interest.

Principle of FRET-Based Protease Assay

Caption: Principle of a FRET-based protease assay using an MCA-quencher pair.

This protocol provides a general framework for measuring protease activity using a FRET substrate incorporating this compound.

Materials:

-

Purified protease of interest

-

FRET substrate (e.g., MCA-peptide-DNP)

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare a stock solution of the protease in an appropriate buffer.

-

Prepare the assay buffer. The composition will depend on the protease being studied but often contains a buffering agent (e.g., Tris or HEPES), salts, and additives like detergents or reducing agents to ensure optimal enzyme activity.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the FRET substrate to each well to a final concentration typically in the low micromolar range.

-

Include control wells:

-

No-enzyme control: Contains buffer and substrate only, to measure background fluorescence.

-

Inhibitor control: Contains buffer, substrate, and a known inhibitor of the protease to confirm assay specificity.

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the protease to the experimental wells.